molecular formula C14H26N2O3 B1403812 Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1367935-91-8

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1403812
M. Wt: 270.37 g/mol
InChI Key: DZUSGBFCNIPQMO-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound . It contains a total of 46 bonds, including 20 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, under an argon atmosphere, wet Pd/C was added into tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in THF solution. After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is characterized by the presence of a spirocyclic system, which includes two nitrogen atoms and a hydroxyl group .

Scientific Research Applications

“Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound that has potential application value in the field of medicinal chemistry and organic synthesis . It can be used as reagents and intermediates in organic synthesis reactions . It can also be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .

    Medicinal Chemistry

    Compounds like this can be used in the synthesis of new drugs. They can serve as building blocks in the creation of complex molecules with biological activity .

    Organic Synthesis

    This compound can be used as a reagent or intermediate in various organic reactions. Its unique structure could potentially be useful in the synthesis of new organic compounds .

    Material Science

    Organic compounds with complex structures are often used in the development of new materials. These could include polymers, resins, or other types of materials .

    Biochemistry

    Compounds like this can be used to study biological systems. They could potentially be used to probe enzyme activity, protein structure, or other biochemical processes .

    Pharmaceutical Research

    This compound could potentially be used in the development of new pharmaceuticals. It could serve as a precursor for the synthesis of new drugs or as a compound for testing biological activity .

    Chemical Industry

    This compound could potentially be used in various industrial applications. This could include the synthesis of dyes, resins, plastics, or other chemical products .

properties

IUPAC Name

tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUSGBFCNIPQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

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